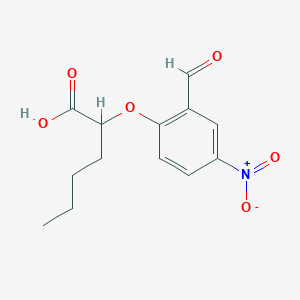
2-(2-Formyl-4-nitrophenoxy)hexanoic acid
Número de catálogo B032734
Peso molecular: 281.26 g/mol
Clave InChI: BQZBIATZHUXDFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US06555697B1
Procedure details


23.4 g of 2-(2-formyl-4-nitro-phenoxy)hexanoic acid and 2.3 g of potassium carbonate were charged into a 200 ml reactor containing 80 g of acetic anhydride.



Identifiers


|
REACTION_CXSMILES
|
C([C:3]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:4]=1[O:5][CH:6]([CH2:10][CH2:11][CH2:12][CH3:13])[C:7](O)=O)=O.C(=O)([O-])[O-].[K+].[K+].C(OC(=O)C)(=O)C>>[N+:18]([C:16]1[CH:15]=[CH:14][C:4]2[O:5][C:6]([CH2:10][CH2:11][CH2:12][CH3:13])=[CH:7][C:3]=2[CH:17]=1)([O-:20])=[O:19] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=C(OC(C(=O)O)CCCC)C=CC(=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C=C(O2)CCCC)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
